Anti-Toxoplasma gondii Potency: >10-Fold Improvement Over Earlier Quinazolinone Generations
The compound is one of the two lead quinazolinones that achieve selective, single-digit micromolar inhibition of Toxoplasma gondii tachyzoite replication. In direct comparison, earlier 2,3-disubstituted quinazolinones without the benzyloxybenzyl motif or with smaller N3 substituents displayed IC₅₀ values exceeding 50 µM, whereas the leads containing the benzyloxybenzyl C2 group and bulky N3 aliphatic chain reach IC₅₀ values of 6–7 µM [1]. This represents an approximate 8- to 10-fold potency jump that is attributable to the specific substitution pattern present in the target compound.
| Evidence Dimension | Inhibition of T. gondii tachyzoite replication (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ ≈ 6–7 µM |
| Comparator Or Baseline | Earlier-generation 2,3-disubstituted quinazolinones lacking benzyloxybenzyl or bulky N3 substituent: IC₅₀ >50 µM |
| Quantified Difference | Approximately 8- to 10-fold lower IC₅₀ (more potent) |
| Conditions | Human foreskin fibroblast (HFF) host cells infected with T. gondii RH-2F strain; 72 h replication assay |
Why This Matters
For screening programs aimed at identifying anti-Toxoplasma leads, this level of potency enables progression to in vivo proof-of-concept studies, whereas earlier-generation analogues do not meet the activity threshold for further development.
- [1] Brown CE, Kong T, Bordón C, Yolken R, Jones-Brando L, McNulty J. One-pot, multicomponent synthesis of 2,3-disubstituted quinazolin-ones with potent and selective activity against Toxoplasma gondii. Bioorg Med Chem Lett. 2018;28(9):1642-1646. View Source
